molecular formula C14H15ClN4O3 B6034213 N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide

N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide

Cat. No. B6034213
M. Wt: 322.75 g/mol
InChI Key: QZPVTKWLGHTAFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BAY 11-7082 is a small molecule inhibitor that has been shown to inhibit the activity of several transcription factors and enzymes, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 inhibits the activity of several enzymes and transcription factors, including IKKβ, a key regulator of NF-κB activation. By inhibiting the activity of IKKβ, N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 prevents the phosphorylation and degradation of IκBα, a protein that inhibits the translocation of NF-κB to the nucleus. This, in turn, leads to the inhibition of NF-κB activity, resulting in reduced inflammation and immune response.
Biochemical and Physiological Effects:
N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 has been shown to have several biochemical and physiological effects in various disease models. In cancer, N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation, N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurodegenerative disorders, N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 has been shown to reduce oxidative stress and inflammation, leading to improved neuronal survival and function.

Advantages and Limitations for Lab Experiments

N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 has several advantages and limitations for lab experiments. One of the major advantages is its ability to inhibit the activity of several enzymes and transcription factors, making it a versatile tool for studying various biological processes. However, N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 has also been shown to have off-target effects, which can complicate data interpretation. Additionally, the use of N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 in vivo can be challenging due to its poor solubility and bioavailability.

Future Directions

There are several future directions for the use of N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 in scientific research. One potential application is in the development of new therapies for cancer, inflammation, and neurodegenerative disorders. Additionally, N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 can be used as a tool to study the role of NF-κB and other transcription factors in various biological processes. Further research is needed to better understand the pharmacokinetics and pharmacodynamics of N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 and to develop more potent and selective inhibitors of NF-κB activation.

Synthesis Methods

N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 can be synthesized using a multi-step process that involves the reaction of 2-bromobutane with 2-nitroaniline, followed by the reaction of the resulting product with 4-chloropyrazole-3-carboxylic acid. The final step involves the reaction of the intermediate product with ammonium carbonate to yield N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082.

Scientific Research Applications

N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide 11-7082 can inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune response and inflammation.

properties

IUPAC Name

N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3/c1-2-3-6-9-7-4-5-8-10(9)16-14(20)12-11(15)13(18-17-12)19(21)22/h4-5,7-8H,2-3,6H2,1H3,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPVTKWLGHTAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC=C1NC(=O)C2=NNC(=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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